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Vanillic acid glucoside - 32142-31-7

Vanillic acid glucoside

Catalog Number: EVT-392576
CAS Number: 32142-31-7
Molecular Formula: C14H18O9
Molecular Weight: 330.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanillic acid glucoside (4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic acid), also known as Vanillin-β-glucoside, is a naturally occurring phenolic compound classified as a phenolic glycoside. [, , , , ] It is commonly found in various plant species, including kiwi fruit (Actinidia deliciosa), [] prunes (Prunus domestica), [] the parasitic plant Orobanche foetida, [] Berchemia racemosa, [] and plums (Prunus salicina L. and Prunus domestica L.). [] Vanillic acid glucoside plays a crucial role in scientific research as a potential antioxidant and as a model compound for studying plant metabolism and natural product synthesis.

Caffeic Acid

  • Relevance: Caffeic acid shares a structural similarity with vanillic acid glucoside, both containing a phenolic ring with hydroxyl and methoxy substituents. This structural similarity often translates to similar biological activities, including antioxidant properties. []

Ferulic Acid

  • Relevance: Ferulic acid is structurally similar to both vanillic acid glucoside and caffeic acid, differing only in the substituents on their phenolic rings. This makes it part of the same class of phenolic compounds with potential overlapping biological activities. [, ]

Chlorogenic Acids

  • Relevance: Chlorogenic acids are relevant to vanillic acid glucoside because they represent a common structural motif in plant phenolic compounds, where caffeic acid, a related compound, is esterified to another molecule. This highlights the diversity of structures and potential biological activities within this class of compounds. [, , ]

Quercetin

  • Relevance: While structurally different from vanillic acid glucoside, quercetin is often found alongside it in plants and exhibits similar biological activities, such as antioxidant effects. This co-occurrence and shared activities make them relevant in the context of studying plant extracts and their potential health benefits. [, , ]

Rutin

  • Relevance: Similar to quercetin, rutin's relevance to vanillic acid glucoside stems from their frequent co-occurrence in plant sources and shared biological activities, particularly antioxidant effects. This highlights the potential synergistic effects of different phenolic compounds found within a single plant extract. [, ]

Proanthocyanidins

  • Relevance: Proanthocyanidins are related to vanillic acid glucoside through their shared presence in plant extracts and contribution to the overall antioxidant capacity of these extracts. Although structurally distinct, their co-occurrence underlines the complex mixture of phenolic compounds contributing to the biological activities of plant-based products. []

Dihydroxybenzoic Acid Glucoside

  • Relevance: Like vanillic acid glucoside, dihydroxybenzoic acid glucoside belongs to the class of phenolic glycosides. This structural similarity suggests potential overlap in their biosynthetic pathways and potential biological activities. []

(-)-Epicatechin

  • Relevance: While structurally different from vanillic acid glucoside, (-)-epicatechin, like quercetin and rutin, is often found alongside it in plants. This co-occurrence suggests potential synergistic interactions between these compounds in their antioxidant and other biological activities. [, ]

(+)-Catechin

  • Relevance: The relevance of (+)-catechin to vanillic acid glucoside mirrors that of (-)-epicatechin. Their co-occurrence and potential for synergistic activity highlight the complex interplay of phenolic compounds in plant extracts. []
Source and Classification

Vanillic acid glucoside is primarily sourced from the vanilla bean (Vanilla planifolia). The biosynthesis of vanillic acid glucoside occurs through enzymatic processes involving various enzymes such as UDP-glucosyltransferases, which facilitate the glycosylation of vanillic acid. This compound is classified under phenolic glycosides, which are characterized by their phenolic structure combined with a sugar unit.

Synthesis Analysis

The synthesis of vanillic acid glucoside can be approached through both natural extraction from vanilla beans and synthetic methodologies.

Natural Synthesis

In nature, vanillic acid glucoside is produced through the enzymatic action of specific glycosyltransferases that catalyze the transfer of glucose to vanillic acid. This process typically occurs in the placental region of vanilla beans during their maturation.

Synthetic Methods

  1. Enzymatic Synthesis: Utilizing recombinant DNA technology, specific genes encoding for glycosyltransferases can be expressed in microbial hosts like Escherichia coli or yeast strains. This method allows for controlled production conditions and higher yields.
  2. Chemical Synthesis: Total synthesis approaches have also been developed, involving the protection and deprotection of hydroxyl groups followed by glycosylation reactions using activated sugar donors.
Molecular Structure Analysis

Vanillic acid glucoside has a complex molecular structure characterized by its phenolic core and a glucose unit.

  • Molecular Formula: C₁₁H₁₄O₅
  • Molecular Weight: Approximately 242.23 g/mol
  • Structural Features: The compound consists of a vanillic acid moiety (4-hydroxy-3-methoxybenzoic acid) linked to a glucose molecule via a glycosidic bond. The hydroxyl groups on the aromatic ring contribute to its solubility and reactivity.

Structural Representation

The structural formula can be represented as follows:

Vanillic Acid GlucosideC11H14O5\text{Vanillic Acid Glucoside}\rightarrow \text{C}_{11}\text{H}_{14}\text{O}_{5}
Chemical Reactions Analysis

Vanillic acid glucoside participates in various chemical reactions, primarily involving hydrolysis and enzymatic transformations.

  1. Hydrolysis: Under acidic or enzymatic conditions, vanillic acid glucoside can be hydrolyzed to release glucose and vanillic acid.
  2. Enzymatic Reactions: It may also undergo further enzymatic modifications, such as methylation or oxidation, influencing its biological activity and flavor profile.
Mechanism of Action

The mechanism of action for vanillic acid glucoside involves its interaction with biological systems, particularly its antioxidant properties.

  • Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Flavor Enhancement: In food applications, it contributes to flavor profiles by enhancing sweetness and aroma when released through hydrolysis.

Relevant Data

Studies have shown that vanillic acid glucoside exhibits significant antioxidant capacity, which may contribute to health benefits such as anti-inflammatory effects.

Physical and Chemical Properties Analysis

Vanillic acid glucoside possesses distinct physical and chemical properties:

Applications

Vanillic acid glucoside has several scientific and commercial applications:

  1. Food Industry: Used as a flavoring agent due to its sweet taste and pleasant aroma.
  2. Pharmaceuticals: Explored for potential health benefits related to its antioxidant properties.
  3. Cosmetics: Incorporated into formulations for its fragrance and skin-beneficial properties.
  4. Research: Studied for its role in plant metabolism and potential applications in metabolic engineering.

Properties

CAS Number

32142-31-7

Product Name

Vanillic acid glucoside

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1

InChI Key

JYFOSWJYZIVJPO-YGEZULPYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-(β-D-glucopyranosyloxy)-3-methoxy-benzoic acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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